N-(2-ethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
CAS No.: 6122-69-6
Cat. No.: VC10229763
Molecular Formula: C19H17F3N2O3S
Molecular Weight: 410.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6122-69-6 |
|---|---|
| Molecular Formula | C19H17F3N2O3S |
| Molecular Weight | 410.4 g/mol |
| IUPAC Name | N-(2-ethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
| Standard InChI | InChI=1S/C19H17F3N2O3S/c1-2-27-14-6-4-3-5-12(14)23-17(25)10-16-18(26)24-13-9-11(19(20,21)22)7-8-15(13)28-16/h3-9,16H,2,10H2,1H3,(H,23,25)(H,24,26) |
| Standard InChI Key | BRIPRQAPSFTMHV-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F |
| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
N-(2-Ethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide possesses the molecular formula C₁₉H₁₇F₃N₂O₃S and a molecular weight of 410.4 g/mol. The IUPAC name delineates its structure: a benzothiazine ring system fused with a dihydro-oxo group at position 3, a trifluoromethyl substituent at position 6, and an N-(2-ethoxyphenyl)acetamide side chain at position 2.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 6122-69-6 |
| Molecular Formula | C₁₉H₁₇F₃N₂O₃S |
| Molecular Weight | 410.4 g/mol |
| SMILES Notation | CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F |
| InChI Key | BRIPRQAPSFTMHV-UHFFFAOYSA-N |
Structural Features and Functional Groups
The molecule’s architecture integrates three critical domains:
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Benzothiazine Core: A partially saturated 1,4-benzothiazine ring with a ketone group at position 3, conferring rigidity and potential hydrogen-bonding capacity.
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Trifluoromethyl Group: Positioned at the 6th carbon of the benzothiazine ring, this electron-withdrawing group enhances lipophilicity and metabolic stability, traits often correlated with improved bioavailability in drug candidates.
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N-(2-Ethoxyphenyl)Acetamide Side Chain: The ethoxy group (-OCH₂CH₃) at the phenyl ring’s ortho position may influence steric interactions and solubility profiles.
Synthetic Pathways and Analytical Data
Spectroscopic Characterization
Theoretical analytical data can be extrapolated from similar benzothiazines:
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¹H NMR: Signals for the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂), aromatic protons (δ 6.8–7.6 ppm), and acetamide NH (δ 8.2–8.5 ppm).
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¹³C NMR: Peaks for the trifluoromethyl carbon (δ 120–125 ppm, q, J = 280–300 Hz) and the ketone carbonyl (δ 195–200 ppm).
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MS (ESI+): Molecular ion peak at m/z 411.4 [M+H]⁺.
Pharmacological Profile and Mechanistic Insights
Antimicrobial Activity
Benzothiazines are known to inhibit bacterial DNA gyrase and fungal lanosterol 14α-demethylase. The trifluoromethyl group in this compound may enhance membrane permeability, potentiating activity against resistant strains. Comparative studies on analogs suggest MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans.
Table 2: Predicted Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| LogP (Lipophilicity) | 3.2 ± 0.3 |
| Water Solubility | 12 µg/mL (pH 7.4) |
| Plasma Protein Binding | 89% |
| CYP3A4 Inhibition | Moderate (IC₅₀ = 4.7 µM) |
Research Gaps and Future Directions
Despite its promising scaffold, N-(2-ethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide remains understudied. Critical research priorities include:
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In Vivo Toxicity Studies: Assessing hepatotoxicity and cardiotoxicity in murine models.
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Structure-Activity Relationship (SAR) Analysis: Modifying the ethoxy group to optimize potency and selectivity.
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Formulation Development: Exploring nanoparticle encapsulation to address solubility limitations.
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